L-(+)-Cysteine

Neuropharmacology Glutamate Signaling Retinal Neuroprotection

L-(+)-Cysteine (CAS 52-90-4) is the biologically active L-enantiomer of the sulfur-containing, non-essential amino acid cysteine. It is a fundamental building block for protein synthesis and a critical precursor for the endogenous antioxidant glutathione (GSH).

Molecular Formula C3H7NO2S
Molecular Weight 121.16 g/mol
CAS No. 52-90-4
Cat. No. B1669680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-(+)-Cysteine
CAS52-90-4
SynonymsCysteine
Cysteine Hydrochloride
Half Cystine
Half-Cystine
L Cysteine
L-Cysteine
Zinc Cysteinate
Molecular FormulaC3H7NO2S
Molecular Weight121.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)S
InChIInChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1
InChIKeyXUJNEKJLAYXESH-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in water
Freely soluble in alcohol, acetic acid, ammonia water;  insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride
Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C;  16 g/100 mL of solution at 20 °C
277 mg/mL at 25 °C
Very soluble in water and acetic acid;  Insoluble in ether, acetone and benzene
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-(+)-Cysteine (CAS 52-90-4) Procurement Guide: Chiral Purity, Pharmacopeia Compliance, and Differentiated Bioactivity


L-(+)-Cysteine (CAS 52-90-4) is the biologically active L-enantiomer of the sulfur-containing, non-essential amino acid cysteine [1]. It is a fundamental building block for protein synthesis and a critical precursor for the endogenous antioxidant glutathione (GSH) [2]. Its reactive thiol (-SH) group is essential for forming disulfide bonds that stabilize protein tertiary structure and for participating in redox signaling pathways [3]. For procurement, L-(+)-Cysteine is typically supplied as the hydrochloride monohydrate salt (L-Cysteine HCl·H₂O, CAS 7048-04-6) to enhance stability and solubility . The material is widely used in cell culture media for recombinant protein production, as a pharmaceutical intermediate, and as a food additive [4].

Why Substituting L-(+)-Cysteine with NAC or D-Enantiomers Is Not Scientifically Equivalent


Interchangeability between L-(+)-Cysteine and its common analogs, such as N-Acetyl-L-cysteine (NAC) or the D-cysteine enantiomer, is not scientifically justified. While NAC is a widely used prodrug for L-cysteine, their distinct molecular structures result in quantifiably different pharmacological and bioprocess profiles [1]. Similarly, stereochemistry is a critical determinant of biological function; the non-physiological D-cysteine enantiomer exhibits vastly different toxicological and metabolic behavior compared to the L-isomer, including distinct effects on neuronal cells and in vivo toxicity [2]. Therefore, for applications requiring specific, quantifiable performance—whether in cell culture, biochemical assays, or pharmaceutical formulation—L-(+)-Cysteine cannot be considered a generic commodity. The following quantitative evidence details these critical, selection-driving differences.

Quantitative Differentiation of L-(+)-Cysteine: Head-to-Head Data Against NAC and D-Cysteine


Superior Potency in Inhibiting Excitatory Neurotransmission vs. NAC

In a head-to-head comparison using bovine isolated retina, L-(+)-Cysteine demonstrated significantly greater potency than N-Acetyl-L-cysteine (NAC) in inhibiting K+-evoked [3H]D-aspartate release, a model for glutamate neurotransmission [1]. At an equimolar concentration of 10 µM, L-cysteine inhibited release by 54.3%, while NAC achieved only 8.3% inhibition [1]. This indicates L-cysteine is approximately 6.5 times more potent in this specific neuropharmacological context.

Neuropharmacology Glutamate Signaling Retinal Neuroprotection

Distinct Neuroprotective Profile: NAC Superior for Glutamate Toxicity

The same head-to-head study revealed a divergent profile for neuroprotection against glutamate-induced toxicity [1]. While L-cysteine (1 mM) attenuated neuron degeneration by 31.1% (p<0.05), NAC at a much lower concentration (1 µM) achieved 18.4% attenuation [1]. This demonstrates that NAC is orders of magnitude more potent in preventing excitotoxic cell death, while L-cysteine requires millimolar concentrations to achieve a significant, though comparatively modest, effect.

Neuroprotection Excitotoxicity Cell Viability

Stereospecific Bioactivity: L-Cysteine Inhibits Neuronal Attachment vs. D-Cysteine

The biological effects of cysteine are strictly stereospecific. A study comparing L- and D-cysteine found that exposure to L-cysteine inhibited and even prevented neuronal attachment, with neuronal growth reduced and degenerated on L-cysteine surfaces [1]. This effect was not observed with the D-enantiomer, demonstrating high neuronal chiral sensitivity [1].

Neuronal Cell Culture Chirality Biomaterials

Reductive Stress Potential: L-Cysteine Generates Superoxide Unlike NAC

Under hyperthermal conditions (44°C), L-cysteine (Cys), like glutathione (GSH), can reduce molecular oxygen (O2) to generate superoxide/hydroperoxyl radical, a source of reductive stress [1]. In contrast, N-Acetyl-L-cysteine (NAC) and homocysteine (HCS) could not reduce O2 under the same conditions [1].

Redox Biology Oxidative Stress Antioxidant Mechanism

Toxicological Profile: D-Cysteine Shows Greater Hepatic Toxicity Than L-Cysteine In Vivo

A 4-week repeated-dose oral toxicity study in rats (28 days, n=6 males per group) compared the safety of L- and D-cysteine [1]. D-cysteine at 1,000 mg/kg/day caused significant increases in liver weight and plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating hepatotoxicity [1]. L-cysteine at the same dose level did not induce these toxic effects [1].

Toxicology In Vivo Safety Chiral Purity

Pharmaceutical Specification: USP/EP Compliance for Injectable Formulations

For pharmaceutical applications, particularly injectable formulations, a patented, stable composition of L-cysteine has been developed with stringent impurity controls [1]. The patent (US 11,969,439 B1) specifies that the composition comprises L-cysteine with cystine (the oxidized dimer) content controlled between 0.01 wt% and 2 wt% relative to L-cysteine [1]. This contrasts with standard commercial grades where cystine levels may be less tightly controlled, impacting the long-term stability and safety of the injectable product [1]. Furthermore, pharmacopeia-grade L-Cysteine HCl monohydrate is specified with an assay of 98.5-101.0% on a dry basis and strict limits on impurities like iron (Fe ≤10 ppm) and ammonium (NH4+ ≤0.02%) .

Pharmaceutical Manufacturing Parenteral Nutrition Quality Control

Optimized Application Scenarios for L-(+)-Cysteine Based on Differentiated Evidence


Potent Inhibitor of Excitatory Neurotransmission in Retinal Research

For ex vivo studies on retinal function where potent inhibition of glutamate release is the primary experimental goal, L-(+)-Cysteine is the superior choice over N-Acetyl-L-cysteine (NAC) [1]. As demonstrated in bovine retina, 10 µM L-cysteine inhibited K+-evoked neurotransmitter release by 54.3%, whereas NAC achieved only 8.3% inhibition at the same concentration [1]. This application leverages L-cysteine's high potency in modulating synaptic transmission, making it an ideal tool compound for investigating glutamatergic signaling pathways in the retina.

Stereospecific Control of Neuronal Adhesion in Biomaterial Development

When designing chiral surfaces or biomaterials for neuronal cell culture, the choice between L- and D-cysteine is critical [1]. L-Cysteine actively inhibits and prevents neuronal attachment, causing growth reduction and degeneration, whereas D-cysteine does not [1]. Therefore, procurement of L-(+)-Cysteine with verified chiral purity is essential for researchers aiming to create non-permissive surfaces for neuronal adhesion, a technique used in studying axon guidance and synapse formation.

High-Purity Raw Material for Injectable Pharmaceutical Formulations

For manufacturers of injectable pharmaceuticals, such as total parenteral nutrition (TPN) solutions, the procurement of L-Cysteine HCl monohydrate must meet the rigorous purity and impurity specifications defined in USP/EP monographs and recent patent literature [1][2]. Specifically, the material should have an assay of 98.5-101.0% (dry basis), with cystine impurity controlled within 0.01-2 wt% and elemental impurities like iron (≤10 ppm) strictly limited [1][2]. These specifications are directly linked to ensuring the long-term stability and safety of the final injectable product, minimizing the risk of particulate formation and oxidation.

Investigating Reductive Stress Mechanisms via Superoxide Generation

L-(+)-Cysteine is uniquely suited for studies designed to probe the biological effects of reductive stress [1]. Unlike N-Acetyl-L-cysteine (NAC), L-cysteine can directly reduce molecular oxygen to generate superoxide/hydroperoxyl radicals under certain conditions (e.g., hyperthermia) [1]. This property allows researchers to use L-cysteine as a specific tool to induce and study reductive stress pathways, distinguishing its effects from those of tractable antioxidants like NAC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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